molecular formula C₁₆H₁₄F₂N₃NaO₄S B1146597 sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide CAS No. 160488-53-9

sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide

Cat. No. B1146597
M. Wt: 405.35
InChI Key:
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Description

Synthesis Analysis

Recent advancements in chemical synthesis have facilitated the development of complex molecules such as sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide. Studies like those by Chen et al. (2022) and Cui et al. (2018) have showcased efficient and benign protocols for direct sulfonylmethylation of related imidazo[1,2-a]pyridines, providing a foundation for synthesizing such compounds under mild conditions and in water, indicating a move towards more sustainable and environmentally friendly chemical synthesis methods (Chen et al., 2022), (Cui et al., 2018).

Molecular Structure Analysis

The molecular structure of sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide is intricate, with various functional groups contributing to its reactivity and potential applications. Research by Guo et al. (2018) on the iodine-mediated difunctionalization of imidazopyridines with sodium sulfinates sheds light on the complex interactions and structural motifs present in similar compounds, highlighting the roles of sulfonylation and sulfenylation in modifying the chemical behavior and properties of these molecules (Guo et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide is influenced by its functional groups and molecular structure. Studies like those by Semwal et al. (2019) have explored the copper-catalyzed synthesis of disulfenylated imidazo[1,2-a]pyridines, providing insights into potential chemical reactions and modifications that such compounds can undergo, further expanding their applicability in various chemical domains (Semwal et al., 2019).

Scientific Research Applications

Analytical Techniques and Chemical Properties

Physical and Chemical Properties and Methods of Control of Pantoprazole Sodium Sesquihydrate Pantoprazole sodium sesquihydrate, closely related to the requested compound, has been extensively studied for its physical and chemical properties. It is highly soluble in water and alcohol, and its identification and quantification often involve sophisticated techniques such as infrared absorption spectrophotometry, titration in non-aqueous media, permanganatometry, and HPLC. The substance shows instability, which must be considered when developing formulations, and HPLC is the preferred method for analyzing preparations due to its accuracy in quantifying the substance in the presence of other compounds (Shelekhova et al., 2020).

Chemical Modification and Application Potential

Xylan Derivatives and Their Application Potential Chemical modification of compounds like xylan, resulting in biopolymer ethers and esters with specific properties, illustrates the vast potential of chemical alterations in substances. These modifications affect the functional groups, substitution degree, and pattern, drastically altering the properties and applications of the derived compounds. The modified compounds can be utilized in various applications, including drug delivery, demonstrating the significant impact of chemical modifications on the functionality and application range of compounds (Petzold-Welcke et al., 2014).

Antioxidant Capacity and Reaction Pathways

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways Understanding the antioxidant capacity of compounds is crucial, and assays like ABTS/PP are essential in elucidating the reaction pathways of antioxidants. This review highlights the need for in-depth elucidation of the extent to which coupling reactions contribute to total antioxidant capacity and the specificity and relevance of oxidation products. Such insights are vital in assessing and utilizing the antioxidant properties of compounds in various applications (Ilyasov et al., 2020).

properties

IUPAC Name

sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWDKZIIWCEDEE-SNYZSRNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide

CAS RN

160488-53-9
Record name Pantoprazole sodium, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160488539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PANTOPRAZOLE SODIUM, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NJC1A1H4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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